molecular formula C12H15ClN2O B2510921 4-(4-Aminooxan-4-yl)benzonitrile hydrochloride CAS No. 2044712-77-6

4-(4-Aminooxan-4-yl)benzonitrile hydrochloride

Cat. No.: B2510921
CAS No.: 2044712-77-6
M. Wt: 238.72
InChI Key: XACQBGKNXXANSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Aminooxan-4-yl)benzonitrile hydrochloride is a chemical compound with the molecular formula C12H14N2O·HCl. It is known for its unique structure, which includes an amino group attached to an oxane ring and a benzonitrile moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

4-(4-Aminooxan-4-yl)benzonitrile hydrochloride is utilized in a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminooxan-4-yl)benzonitrile hydrochloride typically involves the reaction of 4-(4-Aminooxan-4-yl)benzonitrile with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminooxan-4-yl)benzonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(4-Aminooxan-4-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the benzonitrile moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)benzonitrile hydrochloride
  • 4-(4-Aminotetrahydro-2H-pyran-4-yl)benzonitrile hydrochloride

Uniqueness

4-(4-Aminooxan-4-yl)benzonitrile hydrochloride is unique due to its oxane ring structure, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable in specific research applications where other compounds may not be as effective.

Properties

IUPAC Name

4-(4-aminooxan-4-yl)benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O.ClH/c13-9-10-1-3-11(4-2-10)12(14)5-7-15-8-6-12;/h1-4H,5-8,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACQBGKNXXANSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=C(C=C2)C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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